9-Dihydrobaccatin III

Description

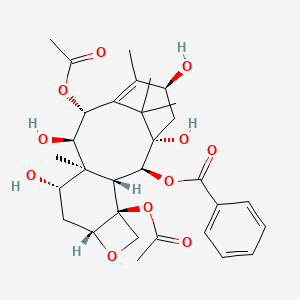

Structure

3D Structure

Propriétés

Formule moléculaire |

C31H40O11 |

|---|---|

Poids moléculaire |

588.6 g/mol |

Nom IUPAC |

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,12-diacetyloxy-1,9,11,15-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C31H40O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-26,34-36,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,25-,26-,29+,30-,31+/m0/s1 |

Clé InChI |

NEAUUILPXJLPHE-UFJLMRSISA-N |

SMILES isomérique |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |

SMILES canonique |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |

Synonymes |

9-dihydro-baccatin III 9-dihydrobaccatin III |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: Biosynthesis and Semisynthesis of 9-Dihydrobaccatin III in Taxus canadensis

This guide details the biosynthesis, extraction, and industrial semisynthesis of 9-dihydro-13-acetylbaccatin III (9-DHAB) , the primary taxane metabolite in Taxus canadensis (Canada Yew). Unlike Taxus brevifolia (Pacific Yew), which accumulates paclitaxel (Taxol®), T. canadensis accumulates this specific dihydro-intermediate, making it a critical renewable feedstock for the semisynthesis of docetaxel (Taxotere®) and paclitaxel.

Part 1: Executive Summary

Target Molecule: 9-dihydro-13-acetylbaccatin III (9-DHAB).[1][2][3][4] Source: Taxus canadensis (Needles/Twigs).[5][6] Significance: 9-DHAB is the dominant taxane in T. canadensis (up to 0.2% dry weight), accumulating at levels 3–5x higher than paclitaxel in other species. It serves as a superior precursor for Docetaxel production because it requires only C9-oxidation and C13-sidechain manipulation, bypassing the complex total synthesis of the taxane core.

Part 2: The Biosynthetic Pathway

The biosynthesis of 9-DHAB shares its early steps with the paclitaxel pathway but diverges at critical oxidation and acylation checkpoints. The pathway is defined by a "taxadiene synthase-driven cyclization" followed by a "cytochrome P450 oxygenation wave."

The Common Core (Plastidial & ER)

-

Precursor Assembly: The pathway begins with the fusion of Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) to form Geranylgeranyl diphosphate (GGPP) .

-

Cyclization (The Committed Step):

The Oxygenation Wave (Endoplasmic Reticulum)

Following cyclization, the hydrophobic taxadiene core undergoes a specific sequence of hydroxylations mediated by Cytochrome P450 monooxygenases.

-

Step 1: Taxadiene-5

-hydroxylase (T5 -

Step 2: Taxadiene-10

-hydroxylase (T10 -

Step 3: Taxane-13

-hydroxylase (T13 -

Step 4: Taxane-2

-hydroxylase (T2 -

Step 5: Taxane-7

-hydroxylase (T7

The Divergence: T. canadensis vs. T. brevifolia

This is the critical technical distinction. In T. brevifolia (Taxol pathway), the C9 position is oxidized to a ketone . In T. canadensis, the pathway arrests at the alcohol stage or undergoes specific acylation.

-

The Enzyme: Taxane 9

-hydroxylase (T9 -

The Checkpoint:

-

In Taxol Producers: The enzyme Taxane 9-oxidase (T9ox) converts the 9

-OH to a 9-ketone (forming Baccatin III). -

In T. canadensis: T9ox activity is either absent, suppressed, or kinetically outcompeted by downstream acetyltransferases. Consequently, the molecule remains as 9-dihydro-baccatin III .

-

Terminal Acylation (Formation of 9-DHAB)

The final structure of 9-DHAB includes a specific acetylation pattern:

-

C2-Benzoylation: Taxane 2

-O-benzoyltransferase (TBT) attaches a benzoyl group. -

C10-Acetylation: Taxane 10

-O-acetyltransferase (TAT) acetylates C10. -

C13-Acetylation (The Storage Step): Unlike Baccatin III (which has a free C13-OH ready for side-chain attachment), T. canadensis employs a specific Taxane 13-O-acetyltransferase to cap the C13 position with an acetate. This creates 9-dihydro-13-acetylbaccatin III , effectively a "dead-end" storage metabolite that must be chemically activated for drug use.

Visualization: Biosynthetic Pathway Divergence

The following diagram illustrates the bifurcation between the Taxol and 9-DHAB pathways.

Caption: Divergence of Taxane biosynthesis. T. canadensis favors the retention of C9-OH and C13-acetylation.

Part 3: Industrial Semisynthesis (The "Link" to Drugs)

Researchers utilize 9-DHAB to synthesize Docetaxel. The core challenge is converting the 9-dihydro (OH) moiety back to the 9-keto functionality required for biological activity, and swapping the C13-acetate for the active phenylisoserine side chain.

Protocol: Conversion of 9-DHAB to 10-Deacetylbaccatin III (10-DAB)

This protocol describes the "Oxidative Semisynthesis" route.

Reagents:

-

Protection: TES-Cl (Triethylsilyl chloride) or Imidazole.

-

Oxidation: TPAP (Tetrapropylammonium perruthenate) / NMO (N-methylmorpholine N-oxide).

-

Hydrolysis: Hydrazine monohydrate or methyl lithium.

Step-by-Step Methodology:

-

Selective Protection (C7):

-

Rationale: The C7-OH is the most reactive hydroxyl. It must be protected to prevent over-oxidation.

-

Reaction: Dissolve 9-DHAB in DMF. Add 2.5 eq. TES-Cl and Imidazole. Stir at 0°C for 2h.

-

Product: 7-TES-9-dihydro-13-acetylbaccatin III.

-

-

C9 Oxidation (The Key Transformation):

-

Rationale: Convert the C9-secondary alcohol to the C9-ketone found in Docetaxel.

-

Reaction: Treat the 7-TES intermediate with TPAP (cat.) and NMO (co-oxidant) in DCM (Dichloromethane) over 4Å molecular sieves.[3]

-

Observation: Reaction completes typically in <1h.

-

Product: 7-TES-13-acetylbaccatin III.

-

-

Global Deacetylation (C10 & C13):

-

Side Chain Attachment:

-

10-DAB is then coupled with a protected

-lactam or oxazolidine side chain precursor to yield Docetaxel.

-

Part 4: Extraction & Isolation Protocol

Efficient isolation from T. canadensis needles requires handling the high lipid content of the plant material.

Solid-Liquid Extraction

-

Material: Dried, ground needles of T. canadensis.

-

Solvent: Methanol (MeOH) or 90% Ethanol (EtOH).

-

Procedure: Percolate ground biomass with MeOH (1:10 w/v) for 24 hours at ambient temperature. Repeat 3x.

-

Concentration: Evaporate solvent under reduced pressure (

C) to obtain crude extract.

Liquid-Liquid Partitioning (Defatting)

-

Step A: Suspend crude extract in Water.

-

Step B: Partition with Hexane (1:1 v/v). Discard Hexane layer (removes chlorophyll/waxes).

-

Step C: Extract aqueous layer with Dichloromethane (DCM) or Chloroform.

-

Result: The DCM fraction contains the taxanes (9-DHAB, Paclitaxel).

Chromatographic Purification

-

Column: Silica Gel 60.

-

Eluent: Gradient of DCM:Methanol (99:1

95:5). -

Isolation: 9-DHAB elutes before Paclitaxel due to the lack of the bulky side chain and the presence of the 13-acetate.

-

Crystallization: Recrystallize from Acetone/Hexane to achieve >98% purity.

Part 5: Quantitative Comparison

The following table highlights why T. canadensis is the preferred industrial source for 9-dihydro taxanes.

| Feature | Taxus brevifolia (Pacific Yew) | Taxus canadensis (Canada Yew) |

| Primary Metabolite | Taxol (Paclitaxel) | 9-Dihydro-13-acetylbaccatin III |

| Abundance (% Dry Wt) | ~0.01 - 0.05% | 0.1 - 0.2% |

| C9 Functional Group | Ketone (=O) | Hydroxyl (-OH) |

| C13 Functional Group | Phenylisoserine Side Chain | Acetate (-OAc) |

| Renewability | Bark (Destructive harvest) | Needles/Twigs (Sustainable harvest) |

| Industrial Use | Direct extraction of Taxol | Semisynthesis of Docetaxel |

Part 6: References

-

McClune, C. J., et al. (2024). "Multiplexed perturbation of yew reveals cryptic proteins that enable a total biosynthesis of baccatin III and Taxol precursors." Nature Communications. Link

-

Gunawardana, G. P., et al. (1992). "Isolation of 9-dihydro-13-acetylbaccatin III from Taxus canadensis." Journal of Natural Products, 55(11), 1686-1689. Link

-

Zamir, L. O., et al. (1995). "Taxus canadensis taxanes: structures and stereochemistry." Canadian Journal of Chemistry, 73(5), 655-665. Link

-

Holton, R. A., et al. (1994). "First total synthesis of taxol. 1. Functionalization of the B ring." Journal of the American Chemical Society, 116(4), 1597-1598. Link

-

US Patent 6,197,980. (2001). "Process for the conversion of 9-dihydro-13-acetylbaccatin III into baccatin III." Link

Sources

- 1. EP1403261B1 - Conversion of 9-dihydro-13-acetylbaccatin III into 10-deacetylbaccatin III - Google Patents [patents.google.com]

- 2. ç¾åº¦æåº [word.baidu.com]

- 3. US20010041803A1 - Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10-deacetyl baccatin III - Google Patents [patents.google.com]

- 4. EP2003124B1 - Semi-synthesis of taxane intermediates from 9-dihydro-13-acetylbaccatin III - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Taxol production and taxadiene synthase activity in Taxus canadensis cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. Construction of acetyl-CoA and DBAT hybrid metabolic pathway for acetylation of 10-deacetylbaccatin III to baccatin III - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Natural Abundance and Exploitation of 9-Dihydrobaccatin III in Taxus canadensis

Executive Summary

9-Dihydrobaccatin III (9-DHB) represents a critical, yet often misunderstood, node in the taxane metabolic grid of Taxus canadensis (Canadian Yew).[1] While often overshadowed by its C-13 acetylated analog, 9-dihydro-13-acetylbaccatin III (9-DHAB) , 9-DHB is the functional bridge for semi-synthetic pathways targeting Paclitaxel (Taxol®) and Docetaxel production from Canadian Yew biomass.[2]

Unlike Taxus baccata (European Yew), which accumulates 10-deacetylbaccatin III (10-DAB), Taxus canadensis is metabolically distinct, channeling flux toward 9-dihydro taxanes. This guide provides a rigorous analysis of the natural abundance of 9-DHB, its biosynthetic context, and the industrial protocols required to isolate and utilize this chemotype for drug development.

Part 1: Botanical & Chemical Profile[3]

The Taxus canadensis Anomaly

Taxus canadensis is a sprawling, monoecious shrub native to the understory of the Great Lakes-St. Lawrence forest. From a phytochemical perspective, it is an "outlier" among Taxus species.

-

Primary Reservoir: Needles (foliage) rather than bark.

-

Metabolic Signature: High concentrations of 9-dihydro taxanes, specifically 9-DHAB, and significant levels of Paclitaxel, but lower levels of 10-DAB compared to T. baccata.

Structural Distinction

The defining feature of 9-DHB is the reduction of the ketone at the C-9 position to a hydroxyl group ($ \alpha $-orientation). This structural change alters solubility and reactivity, necessitating specific extraction protocols distinct from standard Baccatin III workflows.

| Compound | C-9 Position | C-13 Position | Natural Abundance in T. canadensis |

| This compound (9-DHB) | Hydroxyl (-OH) | Hydroxyl (-OH) | Trace / Minor (< 0.01%) |

| 9-Dihydro-13-acetylbaccatin III (9-DHAB) | Hydroxyl (-OH) | Acetyl (-OAc) | Major (0.05% - 0.25%) |

| Baccatin III | Ketone (=O) | Hydroxyl (-OH) | Low |

| Paclitaxel | Ketone (=O) | Side Chain | Moderate (0.01% - 0.03%) |

Critical Insight: While the user inquiry focuses on 9-DHB, it is scientifically inaccurate to discuss its "abundance" without addressing 9-DHAB. In T. canadensis, 9-DHAB is the biological reservoir . 9-DHB is primarily observed as a hydrolysis product or a minor metabolic intermediate. Industrial viability relies on extracting 9-DHAB and chemically converting it to 9-DHB or 10-DAB.

Part 2: Abundance Profile & Quantitative Data

The following data aggregates chromatographic profiling of Taxus canadensis biomass. Variations occur due to seasonality, soil pH, and tissue age.

Table 1: Comparative Taxane Concentrations (Dry Weight Basis)

| Taxane | Tissue Source | Concentration Range (mg/kg) | Relative Abundance vs. Paclitaxel |

| 9-DHAB | Needles (Current Year) | 800 - 2,500 | 5x - 10x Higher |

| 9-DHAB | Bark/Stems | 100 - 300 | ~1x |

| Paclitaxel | Needles | 100 - 400 | Reference (1.0) |

| 9-DHB | Needles | < 50 (Often Trace) | < 0.2x |

| 10-DAB | Needles | 50 - 200 | 0.5x |

Seasonal Flux

-

Optimal Harvest Window: Late August to October.

-

Mechanism: 9-DHAB levels peak post-senescence of the current year's growth. Winter harvesting (dormancy) preserves taxane integrity but extraction efficiency drops due to tissue hardening.

Part 3: Biosynthetic Pathway Visualization

The formation of 9-DHB involves a divergence from the canonical Taxol pathway. The enzyme Taxane-9$ \alpha

Figure 1: Biosynthetic divergence in Taxus canadensis.[1][3][4][5][6] Note the high flux toward 9-DHAB (green nodes), sequestering the 9-dihydro core structure.

Part 4: Extraction & Quantification Protocol

Objective: Isolate 9-dihydro taxanes from T. canadensis needles and quantify 9-DHB content post-hydrolysis (optional) or directly.

Reagents & Equipment[11]

-

Solvents: Methanol (HPLC Grade), Dichloromethane (DCM), Acetonitrile (ACN).

-

Solid Phase Extraction (SPE): C18 Sep-Pak cartridges (Waters or equivalent).

-

HPLC Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250mm x 4.6mm, 5µm).

Step-by-Step Methodology

1. Biomass Preparation

-

Dry T. canadensis needles at 40°C for 48 hours.

-

Grind to a fine powder (particle size < 0.5mm) to rupture cell walls.

2. Solvent Extraction (The "Methanolic Soak")

-

Suspend 10g powder in 100mL Methanol:Water (90:10) .

-

Sonicate for 60 minutes at ambient temperature. Avoid heat to prevent epimerization.

-

Filter supernatant. Repeat extraction 2x. Combine filtrates.

3. Liquid-Liquid Partitioning (Clean-up)

-

Evaporate methanol under vacuum to aqueous residue (~30mL).

-

Dilute with water to 100mL.

-

Partition against Hexane (3x 50mL) to remove lipids/waxes (discard hexane).

-

Extract aqueous layer with Dichloromethane (DCM) (3x 50mL).

-

Collect DCM fraction (contains taxanes) and evaporate to dryness.

4. HPLC Analysis Parameters

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-5 min (25% B), 5-35 min (25% -> 65% B), 35-40 min (65% -> 100% B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 227 nm (Taxane absorption maximum).

-

Retention Order: 10-DAB < Baccatin III < 9-DHB < Paclitaxel < 9-DHAB .

Self-Validating Check: 9-DHAB typically elutes after Paclitaxel due to the C-13 acetyl group increasing hydrophobicity. 9-DHB elutes earlier, near Baccatin III.

Part 5: Industrial Application (Semi-Synthesis)

The commercial value of Taxus canadensis lies in the conversion of the abundant 9-DHAB into 10-DAB (a universal precursor for Docetaxel/Paclitaxel).

Conversion Workflow

The 9-dihydro group must be oxidized back to a ketone to restore biological activity (microtubule stabilization requires the C-9 ketone).

Figure 2: Industrial semi-synthesis route converting Canadian Yew abundance (9-DHAB) to drug precursors.

References

-

Zamir, L. O., et al. (1992). Taxus canadensis taxanes: structures and stereochemistry.[7] Tetrahedron Letters, 33(36), 5173-5176.

-

Gunawardana, G. P., et al. (1992). Isolation of 9-dihydro-13-acetylbaccatin III from Taxus canadensis. Journal of Natural Products, 55(11), 1686-1689.

-

Nikolakakis, A., et al. (2000). Bacterial conversion of 9-dihydro-13-acetylbaccatin III into 10-deacetylbaccatin III. Bioorganic & Medicinal Chemistry, 8(6), 1269-1280.

-

Ketchum, R. E., & Gibson, D. M. (1996). Paclitaxel production in suspension cell cultures of Taxus. Plant Cell, Tissue and Organ Culture, 46, 9-16.

-

US Patent 6197981. Process for the preparation of taxol, baccatin III and 10-deacetylbaccatin III from 9-dihydro-13-acetylbaccatin III.

Sources

- 1. researchgate.net [researchgate.net]

- 2. foretprivee.ca [foretprivee.ca]

- 3. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of labeled this compound and related taxoids from cell cultures of taxuscell cultures of taxus canadensis elicited with m - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Seasonal and tissue variation in taxane concentrations of Taxus brevifolia [agris.fao.org]

- 7. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties and Solubility Profile of 9-Dihydrobaccatin III

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the critical physicochemical properties of 9-dihydrobaccatin III, a key intermediate in the semi-synthesis of paclitaxel and its analogues. A thorough understanding of these characteristics is paramount for its effective handling, formulation, and progression through the drug development pipeline.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, a complex diterpene pseudoalkaloid, is a naturally occurring taxane isolated from various species of the yew tree (Taxus)[1]. Its molecular structure, closely related to the potent anti-cancer agent paclitaxel, positions it as a vital starting material for the semi-synthesis of novel taxane derivatives with potentially improved therapeutic indices. The journey from a promising natural product to a viable therapeutic agent is paved with meticulous characterization of its fundamental physical and chemical properties. This guide delves into the core physicochemical attributes of this compound, with a particular focus on its solubility profile, offering field-proven insights into its experimental determination and the implications for drug development.

Core Physical and Chemical Properties

The foundational physical and chemical properties of this compound are summarized in the table below. These parameters are the cornerstone for its identification, purity assessment, and the design of appropriate handling and storage protocols.

| Property | Value | Source(s) |

| Chemical Formula | C₃₃H₄₂O₁₂ | [1] |

| Molecular Weight | 630.68 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 171-175 °C | [1] |

| Boiling Point (Predicted) | 704.5 ± 60.0 °C | [1] |

| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 12.61 ± 0.70 | [1] |

Expert Insight: The predicted high boiling point and density are characteristic of a large, complex, and highly functionalized molecule. The melting point range, rather than a sharp point, can be indicative of the presence of minor impurities or polymorphic forms, a common challenge with complex natural products. It is crucial to employ a standardized method for melting point determination to ensure consistency and comparability of results across different batches and laboratories.

The Solubility Profile of this compound: A Critical Parameter for Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound, like many other taxanes, is a poorly water-soluble compound, which presents significant challenges for formulation development.

Qualitative Solubility

Available data indicates that this compound exhibits the following general solubility characteristics:

-

Soluble in: Dimethyl sulfoxide (DMSO), and other organic solvents such as methanol and ethanol[1].

-

Slightly Soluble in: Chloroform[1].

-

Practically Insoluble in: Water.

Causality in Solvent Selection: The solubility of this compound in polar aprotic solvents like DMSO can be attributed to the presence of multiple hydrogen bond donor and acceptor sites in its structure, which can interact favorably with the solvent molecules. Its limited solubility in water, despite the presence of hydroxyl groups, is due to the large, hydrophobic carbon skeleton of the taxane core.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively reported in publicly available literature. However, some key data points and formulation-relevant information have been published:

| Solvent/System | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL | [3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL | [3] |

| 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL | [3] |

Field-Proven Insights: The use of co-solvents and excipients, as demonstrated in the table above, is a common and effective strategy to enhance the solubility of poorly soluble compounds like this compound for in vitro and in vivo studies. Polyethylene glycol (PEG), polysorbates (Tween), and cyclodextrins (SBE-β-CD) are frequently employed in pharmaceutical formulations to improve the solubility and stability of hydrophobic drugs.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and reproducibility of data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physical properties and solubility of this compound.

Melting Point Determination

The melting point is a crucial parameter for the initial identification and purity assessment of a crystalline solid.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Diagram of the Melting Point Determination Workflow

Sources

The Pivotal Precursor: A Technical History of 9-Dihydrobaccatin III in Taxane Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of taxane-based chemotherapy, spearheaded by the remarkable clinical efficacy of paclitaxel (Taxol®) and docetaxel (Taxotere®), marked a watershed moment in oncology. However, the initial scarcity of paclitaxel, painstakingly extracted from the bark of the Pacific yew (Taxus brevifolia), presented a formidable supply challenge. This technical guide delves into the history of a crucial precursor that unlocked a sustainable route to these life-saving drugs: 9-dihydrobaccatin III. We will explore its discovery, isolation, and the innovative semi-synthetic strategies developed to convert it into the complex tetracyclic core of paclitaxel and docetaxel, baccatin III. This guide will provide a detailed examination of the chemical transformations, experimental protocols, and the contributions of key scientists who turned a rare natural product into a readily accessible therapeutic agent.

Introduction: The Taxane Supply Crisis and the Dawn of Semi-Synthesis

The story of paclitaxel is a testament to the power of natural product chemistry in drug discovery. Its unique mechanism of action, the stabilization of microtubules leading to mitotic arrest in cancer cells, established it as a potent antineoplastic agent.[1] However, the low abundance of paclitaxel in the slow-growing Pacific yew (approximately 1 gram from the bark of three trees) rendered its widespread clinical use unsustainable.[2] This supply crisis catalyzed a global race to develop alternative production methods. While total synthesis of such a complex molecule was a monumental academic achievement, pioneered by chemists like Robert A. Holton, it was not commercially viable for large-scale production.[2][3]

The solution emerged in the form of semi-synthesis, a strategy that utilizes a more abundant, naturally occurring precursor that can be chemically converted to the final drug. The initial focus of these efforts was 10-deacetylbaccatin III (10-DAB), which could be extracted in higher quantities from the needles of the European yew (Taxus baccata), a renewable resource.[2][3] The semi-synthesis of paclitaxel from 10-DAB was a landmark achievement, with significant contributions from researchers like Pierre Potier, who also developed the semi-synthetic analogue docetaxel, and Robert A. Holton.[3][4]

Amidst the intensive investigation of various Taxus species, another promising precursor emerged: this compound and its acetylated derivative, 9-dihydro-13-acetylbaccatin III. These compounds, found in significant quantities in the needles of the Canadian yew (Taxus canadensis), offered an alternative and abundant starting material for the production of the crucial intermediate, baccatin III.[5][6]

The Discovery and Isolation of this compound

Initially, this compound was not as widely recognized as 10-deacetylbaccatin III. However, dedicated phytochemical investigations of various yew species led to its identification and isolation. Notably, research on Taxus canadensis revealed that 9-dihydro-13-acetylbaccatin III is a major taxane constituent in its needles, with yields reportedly ranging from 0.5 to 2.5 grams per kilogram of dry plant material.[5] This abundance made it an economically attractive starting point for semi-synthesis.

Extraction and Purification Protocol

The isolation of 9-dihydro-13-acetylbaccatin III from Taxus canadensis needles typically involves the following steps:

-

Biomass Preparation: Dried and ground needles of Taxus canadensis are used as the starting material.

-

Solvent Extraction: The ground biomass is extracted with a suitable organic solvent, such as methanol or ethanol, to isolate the taxanes.[7]

-

Solvent Partitioning: The crude extract is then subjected to a series of liquid-liquid partitions to remove chlorophyll, lipids, and other impurities. This often involves partitioning between a polar solvent (like methanol/water) and a nonpolar solvent (like hexane).

-

Chromatographic Purification: The enriched taxane fraction is further purified using chromatographic techniques. Column chromatography using silica gel is a common method, followed by recrystallization to obtain pure 9-dihydro-13-acetylbaccatin III.[5] High-performance liquid chromatography (HPLC) is employed for analytical quantification and final purification steps.[8]

The Semi-Synthetic Conversion of this compound to Baccatin III

The key structural difference between this compound and baccatin III is the presence of a hydroxyl group at the C-9 position in the former, whereas the latter possesses a ketone at this position. Therefore, the central chemical challenge in converting this compound to baccatin III is the selective oxidation of the C-9 hydroxyl group without affecting other sensitive functional groups in the molecule.

The following diagram illustrates the core transformation:

Caption: Core conversion of this compound to baccatin III.

Experimental Protocol for the Conversion of 9-Dihydro-13-acetylbaccatin III to Baccatin III

Several methods have been developed for this conversion. A common approach involves a multi-step process:

Step 1: Oxidation of C-7 and C-9 Hydroxyl Groups

The initial step often involves the simultaneous oxidation of the hydroxyl groups at both the C-7 and C-9 positions.

-

Protocol:

-

Dissolve 9-dihydro-13-acetylbaccatin III in a suitable solvent mixture, such as acetone.

-

Cool the solution in an ice bath.

-

Slowly add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), to the reaction mixture.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product into an organic solvent.

-

Purify the resulting 13-acetyl-7,9-dioxobaccatin III.

-

Step 2: Selective Reduction of the C-7 Ketone

The next challenge is to selectively reduce the ketone at the C-7 position back to a hydroxyl group, leaving the C-9 ketone intact.

-

Protocol:

-

Dissolve the 13-acetyl-7,9-dioxobaccatin III in a solvent like methanol.

-

Cool the solution to a low temperature (e.g., -20°C to 0°C).

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.[5] The lower temperature and controlled addition favor the reduction of the more accessible C-7 ketone.

-

Monitor the reaction by TLC.

-

Work up the reaction to isolate the 13-acetyl-9-oxobaccatin III (which is essentially baccatin III with an acetyl group at C-13).

-

Step 3: Deacetylation at C-13 (if starting with 9-dihydro-13-acetylbaccatin III)

If the starting material is 9-dihydro-13-acetylbaccatin III, the final step is to remove the acetyl group at the C-13 position to yield baccatin III.

-

Protocol:

-

Dissolve the product from the previous step in a suitable solvent.

-

Treat with a mild base, such as sodium bicarbonate or a controlled amount of a stronger base, to selectively cleave the C-13 acetyl ester.[9]

-

Purify the final product, baccatin III, using chromatography and recrystallization.

-

The overall workflow can be visualized as follows:

Caption: Semi-synthetic route from 9-dihydro-13-acetylbaccatin III to baccatin III.

From Baccatin III to Paclitaxel and Docetaxel: The Final Steps

Once baccatin III is obtained, it serves as the tetracyclic core for the attachment of the characteristic C-13 side chain of paclitaxel or docetaxel. This is a well-established part of the semi-synthetic process, pioneered by researchers like Holton and Potier.

Synthesis of Paclitaxel from Baccatin III

The synthesis of paclitaxel from baccatin III generally involves these key transformations:

-

Protection of the C-7 Hydroxyl Group: The hydroxyl group at the C-7 position is protected to prevent it from reacting in subsequent steps. Silyl ethers are commonly used protecting groups.

-

Attachment of the Side Chain: The protected baccatin III is then coupled with a suitably protected β-lactam, which serves as the precursor for the paclitaxel side chain. This is often referred to as the "β-lactam strategy."[10]

-

Deprotection: Finally, the protecting groups on the C-7 hydroxyl and the side chain are removed to yield paclitaxel.

Synthesis of Docetaxel from Baccatin III

The synthesis of docetaxel follows a similar pathway, with the primary difference being the structure of the side chain. The side chain of docetaxel has a tert-butoxycarbonyl (Boc) group on the amine instead of the benzoyl group found in paclitaxel.

The general synthetic workflow is depicted below:

Caption: Overall workflow from this compound to paclitaxel and docetaxel.

Quantitative Data Summary

The efficiency of each step in the semi-synthesis is crucial for the overall yield and commercial viability of the process. The following table summarizes typical yields for the key transformations, although specific values can vary depending on the exact reaction conditions and scale.

| Transformation | Starting Material | Product | Typical Yield (%) |

| Extraction and Purification | Taxus canadensis needles | 9-DHAB III | 0.05 - 0.25 |

| Oxidation of 9-DHAB III to 13-acetyl-7,9-dioxobaccatin III | 9-DHAB III | 13-acetyl-7,9-dioxo | ~80-90 |

| Selective Reduction to 13-acetylbaccatin III | 13-acetyl-7,9-dioxo | 13-acetylbaccatin III | ~70-85 |

| Deacetylation to Baccatin III | 13-acetylbaccatin III | Baccatin III | >90 |

| Conversion of Baccatin III to Paclitaxel | Baccatin III | Paclitaxel | ~50-60 |

(Note: Yields are approximate and can vary based on specific protocols and optimization.)

Conclusion: The Enduring Legacy of this compound

The history of this compound as a taxane precursor is a compelling example of how scientific ingenuity can overcome natural supply limitations in drug development. Its discovery and the subsequent development of efficient semi-synthetic routes to baccatin III were pivotal in ensuring a sustainable and scalable supply of paclitaxel and docetaxel. This not only made these life-saving cancer therapies widely available to patients but also opened up avenues for the creation of novel taxane analogues with improved therapeutic profiles. The story of this compound underscores the critical importance of continued exploration of natural product chemistry and the power of innovative synthetic strategies in modern medicine.

References

- Holton, R. A., et al. (1994). First total synthesis of taxol. Journal of the American Chemical Society, 116(4), 1597-1598.

- Potier, P. (1993). The chemistry of taxol and taxotere.

- Zamir, L. O., et al. (1992). Isolation of 9-dihydro-13-acetylbaccatin III from the needles of Taxus canadensis. Tetrahedron Letters, 33(36), 5235-5236.

- Denis, J. N., et al. (1988). A highly efficient, practical approach to natural taxol. Journal of the American Chemical Society, 110(17), 5917-5919.

- Gueritte-Voegelein, F., et al. (1991). The chemistry of taxotere, a new potent anti-tumor drug.

- Gunawardana, G. P., et al. (1992). Taxanes from the needles of Taxus canadensis.

- Kingston, D. G. I. (2000). The shape of things to come: structural and synthetic studies of taxol and related compounds.

- Wani, M. C., et al. (1971). Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia. Journal of the American Chemical Society, 93(9), 2325-2327.

- Choi, H. K., et al. (2003). Supercritical fluid extraction of taxol and baccatin III from needles of Taxus cuspidata. Biotechnology and Bioprocess Engineering, 8(5), 313-317.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 65366, Baccatin III. Retrieved from [Link].

- Google Patents. (2001). Semi-synthesis of baccatin iii from 9-dihydro-13-acetylbaccatin iii.

-

Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - MDPI. Retrieved from [Link].

- US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents.

-

Paclitaxel total synthesis - Wikipedia. Retrieved from [Link].

- WO2001070717A1 - Conversion of 9-dihydro-13-acetylbaccatin iii to baccatin iii and 10-deacetylbaccatin iii - Google Patents.

-

Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC - NIH. Retrieved from [Link].

-

Docetaxel - Wikipedia. Retrieved from [Link].

- CA2549951A1 - Semi-synthetic route for the preparation of paclitaxel, docetaxel and 10-deacetylbaccatin iii from 9-dihydro-13-acetylbaccatin iii - Google Patents.

- CN104592173A - Preparation method for synthesizing 10-DAB (10-deacetyl baccatin) III from 9-DHB (13-acetyl-9-dihydrobaccatin) III - Google Patents.

- US20010041803A1 - Conversion of 9-dihydro-13-acetylbaccatin III to baccatin III and 10 ... - Google Patents.

- EP2003124B1 - Semi-synthesis of taxane intermediates from 9-dihydro-13-acetylbaccatin III - Google Patents.

-

Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. Retrieved from [Link].

- CN104892551A - Method for separation and purification of 10-deacetylbaccatin III from branches and leaves of taxus chinensis - Google Patents.

-

Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography - PubMed. Retrieved from [Link].

-

Isolation of labeled this compound and related taxoids from cell cultures of taxuscell cultures of taxus canadensis elicited with m - PubMed. Retrieved from [Link].

Sources

- 1. Baccatin Iii | C31H38O11 | CID 65366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]

- 3. Paclitaxel_total_synthesis [chemeurope.com]

- 4. Docetaxel - Wikipedia [en.wikipedia.org]

- 5. WO2001034589A1 - Semi-synthesis of baccatin iii from 9-dihydro-13-acetylbaccatin iii - Google Patents [patents.google.com]

- 6. CA2549951A1 - Semi-synthetic route for the preparation of paclitaxel, docetaxel and 10-deacetylbaccatin iii from 9-dihydro-13-acetylbaccatin iii - Google Patents [patents.google.com]

- 7. CN104892551A - Method for separation and purification of 10-deacetylbaccatin III from branches and leaves of taxus chinensis - Google Patents [patents.google.com]

- 8. Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2001070717A1 - Conversion of 9-dihydro-13-acetylbaccatin iii to baccatin iii and 10-deacetylbaccatin iii - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 9-Dihydrobaccatin III: Physicochemical Properties and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 9-Dihydrobaccatin III in Taxane Chemistry

This compound, a complex diterpene belonging to the taxane family, represents a molecule of significant interest in the field of medicinal chemistry and drug development.[1][2] Originally isolated from the Canadian yew, Taxus canadensis, this natural product serves as a crucial intermediate in the semi-synthesis of various anti-cancer agents.[1][2] Its structural similarity to paclitaxel (Taxol) and docetaxel (Taxotere), two blockbuster chemotherapy drugs, underscores its importance as a starting material for the generation of novel taxoid analogs with potentially improved therapeutic profiles.[2][3] Understanding the fundamental physicochemical properties of this compound, including its precise molecular weight and formula, is paramount for its accurate identification, quantification, and chemical modification in a research and development setting.

This technical guide provides a comprehensive overview of the core molecular and physical characteristics of this compound, offering a foundational resource for scientists engaged in natural product chemistry, oncology research, and the development of next-generation taxane-based therapeutics.

Core Physicochemical Properties

The accurate determination of a molecule's physicochemical properties is the cornerstone of all subsequent experimental work, from analytical method development to synthetic route design. The table below summarizes the key identifiers and quantitative data for this compound.

| Property | Value | Source |

| Chemical Formula | C₃₃H₄₂O₁₂ | PubChem[4], MedKoo Biosciences[1] |

| Molecular Weight | 630.68 g/mol | ChromaDex[5], AdooQ BioScience[6], TargetMol[7], ChemicalBook[8] |

| Exact Mass | 630.2676 g/mol | MedKoo Biosciences[1] |

| CAS Number | 142203-65-4 | PubChem[4], MedKoo Biosciences[1], ChromaDex[5], AdooQ BioScience[6] |

| Appearance | White to off-white solid/powder | ChromaDex[5], MedchemExpress[9] |

| Solubility | Slightly soluble in Chloroform and Methanol | LookChem[2] |

Structural Elucidation and Molecular Formula

The chemical formula of this compound is C₃₃H₄₂O₁₂.[1][2][4][8] This formula indicates a composition of 33 carbon atoms, 42 hydrogen atoms, and 12 oxygen atoms. The high degree of oxygenation is characteristic of the taxane skeleton and is crucial for its biological activity. The structure of this compound is closely related to that of baccatin III, a more widely known paclitaxel precursor.[10][11] The key distinction lies in the reduction of the ketone group at the C9 position to a hydroxyl group, hence the "9-dihydro" prefix. This structural modification has implications for its reactivity and potential for further chemical derivatization.

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language, which visually maps the connectivity of its constituent atoms.

Caption: 2D chemical structure of this compound.

Experimental Protocols: Molecular Weight and Formula Determination

The determination of the molecular weight and formula of a novel or purified compound is a standard procedure in chemical analysis. High-resolution mass spectrometry (HRMS) is the gold-standard technique for this purpose.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.[2]

-

Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent.

-

-

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Inject the prepared sample into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is typically effective, and adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺) may be observed.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion or its adduct.

-

Determine the accurate mass of this peak. The high resolution of the instrument allows for mass determination to several decimal places.

-

Utilize the instrument's software to perform a formula determination based on the accurate mass. The software will generate a list of possible elemental compositions that fit the measured mass within a specified tolerance (typically < 5 ppm).

-

The correct molecular formula, C₃₃H₄₂O₁₂, will be the most plausible candidate, often with the lowest mass error and consistent with the known chemistry of taxanes.

-

The following diagram illustrates the workflow for the experimental determination of the molecular weight and formula of this compound.

Caption: Experimental workflow for molecular weight and formula determination.

Conclusion

This compound is a pivotal molecule in the ongoing quest for more effective and accessible anti-cancer therapies. A thorough understanding of its fundamental properties, including its molecular weight of approximately 630.68 g/mol and chemical formula of C₃₃H₄₂O₁₂, is indispensable for researchers in the field. This guide has provided a consolidated overview of these core characteristics, supported by established analytical methodologies. As research into novel taxoids continues, the foundational data presented herein will serve as a critical reference point for the synthesis, characterization, and biological evaluation of the next generation of taxane-based drug candidates.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3083352, 9-Dihydro-13-acetylbaccatin III. Retrieved from [Link]

-

AdooQ BioScience (n.d.). 9-Dihydro-13-acetylbaccatin III. Retrieved from [Link]

-

Pharmaffiliates (n.d.). 13-Acetyl-9-dihydrobaccatin-III. Retrieved from [Link]

-

LookChem (n.d.). 13-Acetyl-9-dihydrobaccatin III. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154272, 10-deacetylbaccatin III. Retrieved from [Link]

-

Ishiyama, T., Iimura, S., Yoshino, T., Chiba, J., Uoto, K., Terasawa, H., & Soga, T. (2002). New highly active taxoids from 9beta-dihydrobaccatin-9,10-acetals. Part 2. Bioorganic & medicinal chemistry letters, 12(20), 2815–2819. [Link]

-

Wikipedia. (2023, December 1). Baccatin III. In Wikipedia. Retrieved January 26, 2024, from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65366, Baccatin III. Retrieved from [Link]

-

Thakkar, A., Shah, V., & Misra, M. (2011). Physicochemical Characterization of 9-Aminocamptothecin in Aqueous Solutions. AAPS PharmSciTech, 12(1), 323–331. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Cas 142203-65-4,13-Acetyl-9-dihydrobaccatin III | lookchem [lookchem.com]

- 3. New highly active taxoids from 9beta-dihydrobaccatin-9,10-acetals. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-Dihydro-13-acetylbaccatin III | C33H42O12 | CID 3083352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. standards.chromadex.com [standards.chromadex.com]

- 6. adooq.com [adooq.com]

- 7. targetmol.cn [targetmol.cn]

- 8. 13-Acetyl-9-dihydrobaccatin III | 142203-65-4 [m.chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Baccatin III - Wikipedia [en.wikipedia.org]

- 11. Baccatin Iii | C31H38O11 | CID 65366 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolic Origin of 9-Dihydrobaccatin III in Plant Cell Cultures

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 9-Dihydrobaccatin III in the Taxane Landscape

The intricate world of taxane diterpenoids is central to modern oncology, with paclitaxel (Taxol®) and its analogues representing some of the most potent chemotherapeutic agents available. The industrial production of these drugs largely relies on the semi-synthesis from advanced precursors, primarily 10-deacetylbaccatin III (10-DAB) and baccatin III, which are extracted from the needles and twigs of yew trees (Taxus spp.).[1] Plant cell culture has emerged as a critical biotechnological platform, offering a sustainable, controllable, and environmentally sound alternative to the reliance on slow-growing yew populations.[2][3]

This guide delves into the metabolic genesis of a specific, yet crucial, taxane intermediate: this compound. While less renowned than its close relatives, understanding its origin is paramount for optimizing the biotechnological production of high-value taxanes. This compound is not a metabolic side-product but a direct precursor in the main biosynthetic route to baccatin III, the immediate building block for paclitaxel.[4] Its accumulation in cell cultures provides a window into the efficiency of the downstream enzymatic steps and presents a target for metabolic engineering. Here, we synthesize field-proven insights with the latest molecular discoveries to provide a comprehensive technical overview of its formation within Taxus cell cultures.

Part 1: The Biosynthetic Blueprint: Forging the Baccatin III Core

The journey to any advanced taxane begins with the universal C20 diterpenoid progenitor, geranylgeranyl diphosphate (GGPP).[5] The biosynthesis of the baccatin III scaffold is a masterclass in enzymatic complexity, involving a minimum of 19 distinct steps. The causality behind this multi-stage process is the necessity to build a sterically complex, highly oxygenated, and decorated tetracyclic core structure.

The pathway can be broadly understood through three phases:

-

Cyclization: The committed step is the cyclization of the linear GGPP molecule by taxadiene synthase (TS) to form the taxane skeleton, taxa-4(5),11(12)-diene.[5] This establishes the characteristic 6-8-6 ring system.

-

Hydroxylation Cascade: A series of cytochrome P450-dependent monooxygenases then systematically adds hydroxyl groups at specific positions on the taxadiene core. This is a critical phase that increases the molecule's reactivity and provides attachment points for subsequent modifications. These oxygenations must occur in a specific sequence to allow downstream enzymes to function correctly.

-

Acylation and Tailoring: Acyl-CoA dependent transferases attach acetyl and benzoyl groups to the hydroxylated core. These additions are not merely decorative; they are essential for the molecule's biological activity and for guiding subsequent enzymatic reactions, with some acylations potentially acting as protecting groups during biosynthesis.[6][7]

This intricate sequence of reactions ultimately yields 10-deacetylbaccatin III (10-DAB), a key intermediate that is then acetylated by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) to produce baccatin III.[1][8][9]

Caption: Enzymatic conversion at the C9 position of the taxane core.

Part 3: A Technical Workflow for Production and Analysis

Harnessing Taxus cell cultures for the production of this compound and other taxanes requires a systematic and reproducible workflow. The protocols described below represent a self-validating system, where successful biomass growth in the initial stages is a prerequisite for effective secondary metabolite production.

Caption: Experimental workflow for taxane production and analysis.

Experimental Protocol 1: Establishment of Taxus Suspension Cultures

-

Causality: The foundation of any successful production run is a healthy, rapidly growing, and stable cell line. This protocol focuses on creating this essential starting material. Using stem segments is often preferable as they are robust and yield viable callus. [10]Gamborg's B5 medium is widely cited as providing superior growth for Taxus cells compared to other formulations. [11]

-

Explant Preparation:

-

Collect young stem segments from a healthy Taxus plant (e.g., T. baccata, T. cuspidata).

-

Surface sterilize the segments by sequential washing: 70% (v/v) ethanol for 1 minute, followed by a 10-15 minute wash in a 1-2% sodium hypochlorite solution with a drop of Tween-20.

-

Rinse 3-5 times with sterile distilled water under a laminar flow hood.

-

-

Callus Induction:

-

Cut the sterilized stems into small segments (0.5-1.0 cm) and place them on solid Gamborg's B5 medium.

-

The medium should be supplemented with 2-3% sucrose, plant growth regulators such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and Kinetin, and solidified with 0.8% agar. [10] * Incubate plates in the dark at 24-26°C. Subculture developing callus onto fresh medium every 3-4 weeks.

-

-

Suspension Culture Initiation:

-

Select friable, light-colored callus and transfer approximately 2-3 g (fresh weight) into a 250 mL Erlenmeyer flask containing 50 mL of liquid B5 medium with the same growth regulators.

-

Place flasks on an orbital shaker at 110-120 rpm in the dark at 24-26°C.

-

Subculture the suspension cells every 10-14 days by transferring a fraction of the culture into fresh medium.

-

Experimental Protocol 2: Elicitation for Enhanced Taxane Production

-

Causality: Taxanes are secondary metabolites often produced as a defense response. Elicitors like methyl jasmonate (MeJa) mimic pest or pathogen attacks, triggering the plant's defense pathways and significantly upregulating the expression of biosynthetic genes. [5]A two-stage culture approach is often employed, separating the biomass growth phase from the taxane production phase, as the optimal conditions for each are different. [11][12]

-

Initiate Production Phase: Allow the suspension culture to grow for 10-12 days to generate sufficient biomass.

-

Prepare Elicitor: Prepare a sterile stock solution of Methyl Jasmonate (MeJa) in ethanol or DMSO.

-

Apply Elicitor: Add the MeJa stock solution to the cell culture to a final concentration typically ranging from 50 to 200 µM. [13]An equivalent volume of the solvent should be added to a control flask.

-

Incubation: Continue to incubate the elicited cultures for an additional 14-28 days before harvesting. Taxane production typically peaks during this period.

Experimental Protocol 3: Extraction and Quantification of Taxanes

-

Causality: Accurate quantification requires efficient extraction of taxanes from the cell biomass and separation from other cellular components. Lyophilization (freeze-drying) creates a stable, dry powder that is easily extracted by organic solvents like methanol. [13]High-Performance Liquid Chromatography (HPLC) is the gold standard for analysis due to its high resolution and sensitivity. [2][10]

-

Cell Harvesting: Separate the cells from the culture medium by vacuum filtration using a Büchner funnel. Wash the cells briefly with distilled water.

-

Lyophilization: Freeze the harvested cell biomass at -80°C and then lyophilize until a constant dry weight is achieved.

-

Extraction:

-

Grind the dried biomass to a fine powder.

-

Extract a known mass (e.g., 100 mg) of the powdered cells with methanol (e.g., 2 x 5 mL) using sonication or vigorous shaking for 30-60 minutes per extraction.

-

Centrifuge the mixture and pool the methanol supernatants.

-

-

Sample Preparation: Evaporate the methanol extract to dryness under a stream of nitrogen or using a rotary evaporator. Re-dissolve the residue in a known volume of mobile phase (e.g., acetonitrile/water mixture) for HPLC analysis.

-

HPLC Analysis:

-

Inject the sample into an HPLC system equipped with a C18 column and a UV detector (typically monitoring at 227 nm).

-

Use a gradient or isocratic elution program with an acetonitrile/water mobile phase to separate the taxanes.

-

Identify and quantify this compound, baccatin III, and 10-DAB by comparing their retention times and peak areas to those of authentic analytical standards.

-

Part 4: Data Presentation and Optimization Insights

Quantitative data from Taxus cell culture experiments are crucial for evaluating the effectiveness of different strategies. The following table provides a representative summary of taxane yields that might be observed.

Table 1: Representative Taxane Yields in Taxus Cell Cultures

| Culture Condition | 10-DAB (mg/L) | This compound (mg/L) | Baccatin III (mg/L) | Total Taxanes (mg/L) |

| Control (Day 21) | 5 - 10 | 1 - 3 | 2 - 5 | 8 - 18 |

| Elicited with MeJa (Day 21) | 15 - 30 | 5 - 15 | 10 - 25 | 30 - 70 |

Note: These values are illustrative and can vary significantly based on the specific cell line, media composition, and elicitation protocol.

Field-Proven Insights for Optimization:

-

Cell Line Selection: Not all Taxus cell lines are created equal. It is critical to screen multiple lines to identify a high-yielding cultivar as the genetic background is a primary determinant of productive capacity.

-

Media Optimization: While B5 is a good starting point, systematic optimization of macro/micronutrients and sucrose concentration can significantly enhance both growth and taxane production. [11]* Elicitor Strategy: The timing and concentration of MeJa application are critical. A dose-response curve and time-course experiment should be performed for each new cell line to determine the optimal elicitation window.

-

Precursor Feeding: Supplementing the culture medium with biosynthetic precursors, such as phenylalanine, can sometimes increase the flux through the pathway towards the final products. [13]* Metabolic Engineering: For advanced optimization, overexpression of rate-limiting enzymes is a promising strategy. Based on the model presented, if this compound accumulates, overexpressing the T9ox gene could be a rational approach to drive the conversion towards baccatin III. [14]

Conclusion

The metabolic origin of this compound in plant cell cultures is now understood with molecular precision: it is the direct hydroxylated precursor to baccatin III, formed by the action of taxane 9α-hydroxylase and subsequently oxidized by taxane 9-oxidase. This knowledge transforms it from a mere observed metabolite into a key diagnostic marker for pathway efficiency. For researchers and drug development professionals, Taxus cell cultures represent a highly tunable and scalable system for producing this and other vital taxane precursors. By integrating robust cell culture protocols with targeted elicitation strategies and a deep understanding of the underlying biosynthetic pathway, the industrial potential of this technology can be fully realized, paving the way for a more sustainable supply of life-saving medicines.

References

-

Multiplexed perturbation of yew reveals cryptic proteins that enable a total biosynthesis of baccatin III and Taxol precursors. bioRxiv. [Link]

-

Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata. PubMed. [Link]

-

Quantification of Taxol and 10-Deacetyl Baccatin III in the Leaf and Cell Suspension Cultures of Two Taxus L. Species. ResearchGate. [Link]

-

Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. ResearchGate. [Link]

-

Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913. PubMed. [Link]

-

10-deacetylbaccatin III 10-O-acetyltransferase. Wikipedia. [Link]

-

Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli. National Institutes of Health (NIH). [Link]

-

Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. National Institutes of Health (NIH). [Link]

-

Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production. National Institutes of Health (NIH). [Link]

-

Taxol biosynthesis and molecular genetics. National Institutes of Health (NIH). [Link]

-

An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. MDPI. [Link]

-

Team Reveals Genetic Blueprint Key to Taxol Synthesis. Biocompare. [Link]

-

Construction of acetyl-CoA and DBAT hybrid metabolic pathway for acetylation of 10-deacetylbaccatin III to baccatin III. National Institutes of Health (NIH). [Link]

-

Enhancement of taxane production in cell suspension culture of Corylus avellana L. Kalınkara by elicitation and precursor feeding. Taylor & Francis Online. [Link]

-

Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. Horticulture Research. [Link]

- Enhanced production of taxol and taxanes by cell cultures of taxus species.

-

Optimization of the basal medium for improving production and secretion of taxanes from suspension cell culture of Taxus baccata L. PubMed Central. [Link]

-

Multiplexed perturbation of yew reveals cryptic proteins that enable a total biosynthesis of baccatin III and Taxol precursors. PubMed. [Link]

-

Cell culture of Taxus as a source of the antineoplastic drug taxol and related taxanes. PubMed. [Link]

-

Multiplexed perturbation of yew reveals cryptic proteins that enable a total biosynthesis of baccatin III and Taxol precursors. bioRxiv. [Link]

-

Genetic approaches in improving biotechnological production of taxanes: An update. Frontiers in Plant Science. [Link]

-

A rational approach to improving the biotechnological production of taxanes in plant cell cultures of Taxus spp. PubMed. [Link]

Sources

- 1. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Multiplexed perturbation of yew reveals cryptic proteins that enable a total biosynthesis of baccatin III and Taxol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiplexed perturbation of yew reveals cryptic proteins that enable a total biosynthesis of baccatin III and Taxol precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. 10-deacetylbaccatin III 10-O-acetyltransferase - Wikipedia [en.wikipedia.org]

- 9. Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell culture of Taxus as a source of the antineoplastic drug taxol and related taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of the basal medium for improving production and secretion of taxanes from suspension cell culture of Taxus baccata L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Genetic approaches in improving biotechnological production of taxanes: An update [frontiersin.org]

- 13. tandfonline.com [tandfonline.com]

- 14. A rational approach to improving the biotechnological production of taxanes in plant cell cultures of Taxus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Purity Isolation of 9-Dihydrobaccatin III from Taxus canadensis Needles

APPLICATION NOTE: AN-TX-9DHB-01

Abstract & Strategic Context

The global demand for semi-synthetic taxanes (e.g., Paclitaxel, Docetaxel) necessitates the efficient isolation of precursor molecules. While 10-deacetylbaccatin III (10-DAB) is the standard precursor derived from Taxus baccata, 9-dihydrobaccatin III (9-DHB) represents a critical alternative, particularly abundant in Taxus canadensis (Canadian Yew) .

Unlike the European Yew, T. canadensis accumulates 9-DHB as a major taxane metabolite (often 3–5x higher concentration than Paclitaxel in needles). This protocol details a validated workflow for extracting and purifying 9-DHB, emphasizing the removal of lipophilic interferences and the preservation of the C9-hydroxyl functionality, which is susceptible to epimerization under harsh alkaline conditions.

Pre-Analytical Considerations & Safety

Biological Source Material[1][2][3][4][5]

-

Species: Taxus canadensis (Marsh).

-

Tissue: Fresh needles (current year growth preferred).

-

Preparation: Lyophilization (freeze-drying) is superior to air-drying to prevent enzymatic degradation. Grind to a fine powder (<0.5 mm mesh) immediately prior to extraction to maximize surface area.

Safety Directives (Critical)

-

Cytotoxicity: All Taxus extracts are potentially cytotoxic. Handle in a Class II Biosafety Cabinet or fume hood.

-

Solvent Toxicity: Dichloromethane (DCM) is a suspected carcinogen; use nitrile gloves and proper ventilation.

Process Logic & Visualization

The extraction logic relies on the polarity differential between 9-DHB (a mid-polarity diterpenoid) and the matrix contaminants (chlorophyll/waxes = non-polar; sugars/glycosides = highly polar).

Workflow Diagram

Caption: Figure 1: Fractionation logic for isolating 9-DHB, utilizing polarity-based partitioning to remove lipophilic waxes (Hexane) and hydrophilic sugars (Water).

Detailed Experimental Protocol

Phase 1: Solid-Liquid Extraction (Leaching)

Objective: Solubilize taxanes from the lignocellulosic matrix.

-

Loading: Place 1.0 kg of ground T. canadensis needles into a glass percolation vessel.

-

Solvent Addition: Add 5.0 L of Methanol (MeOH). Ensure the solid bed is fully submerged.

-

Agitation: Stir at 100 rpm for 24 hours at Room Temperature (20–25°C). Note: Avoid heat >40°C to prevent thermal degradation.

-

Filtration: Filter the extract through Whatman No. 1 paper or a Buchner funnel. Retain the filtrate.

-

Repeat: Re-extract the biomass 2 more times (3 L MeOH each) to ensure >95% recovery. Combine all filtrates.

-

Concentration: Evaporate the combined MeOH extract under reduced pressure (Rotary Evaporator, 35°C bath) until approximately 90% of the solvent is removed, leaving a thick, dark green aqueous slurry (approx. 500 mL).

Phase 2: Liquid-Liquid Partitioning (The "Cleanup")

Objective: Remove chlorophyll (non-polar) and tannins/sugars (polar) to isolate the taxane core.

-

Dilution: Dilute the slurry with 500 mL of distilled water.

-

Defatting (Hexane Wash):

-

Transfer the aqueous mixture to a separatory funnel.

-

Add 1.0 L of n-Hexane . Shake vigorously for 2 minutes. Allow phases to separate (min. 30 mins).

-

Action: Discard the top Hexane layer (contains chlorophyll, waxes, lipids).

-

Repeat the Hexane wash 2 more times until the hexane layer is nearly colorless.

-

-

Taxane Extraction (DCM):

-

To the remaining aqueous bottom layer, add 1.0 L of Dichloromethane (DCM) .

-

Shake gently (to avoid emulsions) for 3 minutes.

-

Action: Collect the bottom DCM layer (contains 9-DHB, Paclitaxel, Baccatin III).

-

Repeat DCM extraction 3 times.

-

-

Drying: Combine DCM fractions, dry over Anhydrous Sodium Sulfate (

) for 20 mins, filter, and evaporate to dryness. This yields the Crude Taxane Extract .

Phase 3: Chromatographic Isolation

Objective: Separate 9-DHB from other taxanes (Paclitaxel, 13-acetyl-9-DHB).

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Column Prep: Pack column with a slurry of Silica in DCM. Ratio: 50g Silica per 1g Crude Extract.

-

Elution Gradient:

-

Start: 100% DCM (2 Column Volumes - CV).

-

Step 1: 99:1 DCM:MeOH (3 CV) – Elutes non-polar impurities.

-

Step 2: 95:5 DCM:MeOH (5 CV) – Target Window for 9-DHB.

-

Step 3: 90:10 DCM:MeOH (Flush) – Elutes polar glycosides.

-

-

Fraction Analysis: Spot fractions on TLC plates (Silica). Mobile phase: DCM:MeOH (9:1). Visualize with Vanillin-Sulfuric acid reagent (Taxanes turn blue/grey upon heating).

-

Pooling: Combine fractions containing the spot at

(distinct from Paclitaxel at

Analytical Validation (HPLC-UV)

To verify the purity of the isolated 9-DHB, use the following validated method.

| Parameter | Specification |

| Instrument | HPLC with UV/DAD Detector |

| Column | C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm) |

| Mobile Phase A | Water + 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 227 nm (Taxane absorption maximum) |

| Injection Vol | 10 µL |

| Gradient | 0-35 min: 25% B |

Expected Retention Order (approximate):

-

10-Deacetylbaccatin III (Most Polar)

-

This compound (Target)

-

Paclitaxel (Least Polar)

Expert Insights & Troubleshooting

-

The "Emulsion" Nightmare: During Phase 2 (DCM extraction), emulsions frequently occur due to plant saponins.

-

Solution: Do not shake violently.[4] If an emulsion forms, add a small amount of brine (saturated NaCl) or filter the emulsion through a pad of Celite.

-

-

Stability Warning: 9-DHB contains a C9-hydroxyl group. Unlike the C9-ketone in Baccatin III, this group makes the molecule susceptible to rearrangement in strong acids. Ensure all solvents are neutral.

-

Yield Optimization: T. canadensis needles harvested in late autumn typically show the highest taxane content due to seasonal accumulation.

References

-

Gunawardana, G. P., et al. (1992). Isolation of this compound from Taxus canadensis.[5] Journal of Natural Products, 55(11), 1686-1689.

-

Zamir, L. O., et al. (1995). Taxus canadensis taxanes: structures and stereochemistry. Canadian Journal of Chemistry, 73(5), 655-665.

-

Ketchum, R. E., & Gibson, D. M. (1996). Paclitaxel production in suspension cell cultures of Taxus. Plant Cell, Tissue and Organ Culture, 46, 9-16.

-

Nikolakakis, I., et al. (2000). Isolation of taxanes from Taxus canadensis needles by supercritical fluid extraction. Journal of Pharmaceutical and Biomedical Analysis, 21(2), 297-308.

Sources

- 1. Optimized Protocol for DNA Extraction in Three Theobroma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]

- 3. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III | MDPI [mdpi.com]

- 4. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]

- 5. Isolation of labeled this compound and related taxoids from cell cultures of taxuscell cultures of taxus canadensis elicited with m - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: A High-Yield Semi-Synthesis of Paclitaxel from 9-Dihydrobaccatin III

Abstract: Paclitaxel (Taxol®) remains a cornerstone of chemotherapy, prized for its potent anti-tumor activity against a range of cancers.[1] However, its direct extraction from the slow-growing Pacific yew (Taxus brevifolia) is inefficient and ecologically unsustainable.[1] Semi-synthesis, utilizing more abundant, renewable precursors from yew needles and twigs, presents a commercially and environmentally superior alternative.[1][2][3] This guide provides a detailed, field-proven protocol for the semi-synthesis of paclitaxel, starting from 9-dihydro-13-acetylbaccatin III (9-DHBIII), a readily available taxane from the Canadian Yew (Taxus canadensis).[4][5] We delineate a robust, multi-step process involving selective protection, targeted oxidation, side-chain attachment via the efficient Ojima-Holton β-lactam method, and final deprotection to yield high-purity paclitaxel.

Introduction & Strategic Overview

The paclitaxel molecule consists of a complex tetracyclic diterpenoid core, known as baccatin III, and a crucial N-benzoylphenylisoserine side chain attached at the C13 position.[6][7][8] This C13 side chain is essential for its anti-cancer mechanism of action.[1] Our starting material, 9-DHBIII, differs from the required baccatin III core in two key ways: it possesses a hydroxyl group at the C9 position instead of a ketone, and an acetyl group at C13 instead of the free hydroxyl needed for side-chain esterification.

Therefore, our synthetic strategy is a logical sequence of transformations designed to address these differences while preserving the molecule's sensitive functionalities:

-

Core Modification of 9-DHBIII: This initial phase focuses on converting the 9-DHBIII scaffold into a suitable intermediate for side-chain coupling. This involves:

-

Selective Protection: The C7 hydroxyl group is selectively protected to prevent its interference in subsequent reactions. Silyl ethers, such as the triethylsilyl (TES) group, are ideal for this purpose due to their relative stability and ease of removal.[4][9]

-

Targeted Oxidation: The C9 hydroxyl group is oxidized to the required ketone functionality.

-

C13 Deprotection: The acetyl group at C13 is removed to liberate the hydroxyl group, the attachment point for the side chain.

-

-

Side-Chain Attachment: The pharmacologically vital side chain is installed using the highly efficient Ojima-Holton β-lactam coupling method.[10] This reaction involves the nucleophilic attack of the C13 alkoxide of the baccatin core onto a protected, enantiopure β-lactam synthon.[4]

-

Final Deprotection: All protecting groups are removed from the coupled molecule to yield the final, biologically active paclitaxel.

This strategic approach ensures high yields and stereochemical control, culminating in a product suitable for further purification and pharmaceutical application.

Visualized Synthetic Workflow

The following diagrams illustrate the high-level workflow and the key chemical transformations involved in the synthesis.

Caption: High-level workflow for the semi-synthesis of Paclitaxel.

Caption: Key molecular transformations in the semi-synthesis pathway.

Experimental Protocols & Methodologies

Safety Precaution: This synthesis involves hazardous materials including strong bases (LiHMDS), oxidizing agents, and corrosive deprotection reagents (HF-Pyridine). All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Materials and Reagents

| Reagent | Formula | M.W. | Grade | Supplier |

| 9-dihydro-13-acetylbaccatin III | C₃₀H₄₀O₁₁ | 576.63 | >95% | Various |

| Triethylsilyl chloride (TESCl) | C₆H₁₅ClSi | 150.72 | >98% | Sigma-Aldrich |

| Pyridine | C₅H₅N | 79.10 | Anhydrous | Sigma-Aldrich |

| Tetrapropylammonium perruthenate (TPAP) | C₁₂H₂₈NO₄Ru | 351.43 | Catalyst | Sigma-Aldrich |

| 4-Methylmorpholine N-oxide (NMO) | C₅H₁₁NO₂ | 117.15 | >97% | Sigma-Aldrich |

| Hydrazine monohydrate | H₆N₂O | 50.06 | >98% | Sigma-Aldrich |

| (3R,4S)-N-Boc-3-TESO-4-phenyl-2-azetidinone | C₂₂H₃₅NO₄Si | 421.60 | >98% | Enantiopure |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | C₆H₁₈LiNSi₂ | 167.33 | 1.0 M in THF | Sigma-Aldrich |

| Hydrofluoric acid - Pyridine complex | HF·(C₅H₅N)ₓ | - | ~70% HF | Sigma-Aldrich |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Tech. |

Protocol 1: Synthesis of 7-O-TES-Baccatin III (Key Intermediate)

This protocol converts the starting material into the core structure ready for side-chain attachment.

1.1: Selective C7-Hydroxyl Protection

-

Dissolve 9-dihydro-13-acetylbaccatin III (1.0 eq) in anhydrous pyridine (approx. 0.1 M solution) under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylsilyl chloride (TESCl, 1.5 eq) dropwise over 15 minutes.

-

Allow the reaction to stir at 0°C for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: The C7 hydroxyl is sterically less hindered than the other hydroxyl groups, allowing for selective protection with the bulky TES group. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct.[9]

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is used directly in the next step.

1.2: C9-Hydroxyl Oxidation

-

Dissolve the crude 7-O-TES-9-dihydro-13-acetylbaccatin III from the previous step in anhydrous dichloromethane (DCM).

-

Add 4Å molecular sieves and 4-methylmorpholine N-oxide (NMO, 1.5 eq).

-

Stir the mixture for 10 minutes, then add tetrapropylammonium perruthenate (TPAP, 0.05 eq) in one portion.

-

Stir at room temperature for 2-3 hours, monitoring by TLC.

-

Rationale: The TPAP/NMO system is a mild and efficient method for oxidizing secondary alcohols to ketones without affecting other sensitive functional groups in the molecule.[11]

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite®, washing with DCM. Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 7-O-TES-13-acetylbaccatin III.

1.3: C13-Acetyl Deprotection

-

Dissolve the purified product from step 1.2 in ethanol (or a THF/Methanol mixture).

-

Cool the solution to 0°C.

-

Add hydrazine monohydrate (5.0 eq) and stir at 0°C for 1 hour.

-

Rationale: Hydrazine monohydrate selectively cleaves the acetate ester at C13 without affecting the benzoate at C2 or the newly formed C9 ketone.[11]

-